molecular formula C13H25N4O5P B12136454 n-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide CAS No. 16077-71-7

n-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide

Cat. No.: B12136454
CAS No.: 16077-71-7
M. Wt: 348.34 g/mol
InChI Key: YROGECGUHFZPBW-UHFFFAOYSA-N
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Description

N-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide is a phosphoramidate derivative featuring a central carboxamide group linked to a phosphoryl moiety substituted with two morpholine rings. This compound’s structural complexity arises from its hybrid architecture, combining the electron-rich morpholine rings with a phosphoryl-carboxamide backbone.

Properties

CAS No.

16077-71-7

Molecular Formula

C13H25N4O5P

Molecular Weight

348.34 g/mol

IUPAC Name

N-dimorpholin-4-ylphosphorylmorpholine-4-carboxamide

InChI

InChI=1S/C13H25N4O5P/c18-13(15-1-7-20-8-2-15)14-23(19,16-3-9-21-10-4-16)17-5-11-22-12-6-17/h1-12H2,(H,14,18,19)

InChI Key

YROGECGUHFZPBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NP(=O)(N2CCOCC2)N3CCOCC3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of morpholine with phosphorus oxychloride (POCl) to form the phosphorylated intermediate. Subsequent treatment with an appropriate carboxylic acid derivative yields the final product.

    Reaction Conditions: These reactions typically occur under anhydrous conditions and may require specific solvents and catalysts.

    Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding phosphorylated morpholines.

      Biology and Medicine: Investigations explore its potential as a bioactive compound, including its effects on cellular processes and potential therapeutic applications.

      Industry: The compound may find applications in materials science, catalysis, or drug development.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • Molecular Targets: It likely interacts with specific enzymes, receptors, or cellular pathways due to its unique structure.

      Pathways Involved: Further studies are needed to elucidate the specific pathways affected.

  • Comparison with Similar Compounds

    Structural and Functional Group Analysis

    The compound is compared below with morpholine-4-carboxamide derivatives documented in the evidence:

    Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
    N-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide (target) Dimorpholin-4-ylphosphoryl Not explicitly given ~453 (analog-based estimate) Carboxamide, phosphoryl, morpholine
    N-(4-Chlorophenyl)morpholine-4-carboxamide 4-Chlorophenyl C₁₁H₁₃ClN₂O₂ 256.69 Carboxamide, aryl chloride, morpholine
    N-Phenylmorpholine-4-carboxamide Phenyl C₁₁H₁₄N₂O₂ 218.25 Carboxamide, aryl, morpholine
    N-(4-Methoxyphenyl)morpholine-4-carboximidamide 4-Methoxyphenyl, dimorpholin-4-ylphosphoryl C₂₀H₃₂N₅O₅P 453.48 Carboximidamide, phosphoryl, morpholine
    N-(2-Benzoylphenyl)morpholine-4-carboxamide 2-Benzoylphenyl C₁₈H₁₈N₂O₃ 310.35 Carboxamide, benzoyl, morpholine

    Key Observations :

    • The target compound’s phosphoryl group distinguishes it from simpler aryl-substituted analogs, likely enhancing steric bulk and altering electronic properties (e.g., hydrogen-bonding capacity).
    • Morpholine rings contribute to solubility in polar solvents, as seen in analogs like N-(4-chlorophenyl)morpholine-4-carboxamide, which exhibits moderate aqueous solubility .

    Physicochemical Properties

    Compound Melting Point (°C) Yield (%) Spectroscopic Data
    N-(2-Benzoylphenyl)morpholine-4-carboxamide 311.1 86 NMR (δ 3.42–3.53 ppm, morpholine CH₂; δ 7.2–8.1 ppm, aromatic protons)
    N-(4-Chlorophenyl)morpholine-4-carboxamide Not reported Not reported IR: 1643 cm⁻¹ (C=O, carboxamide); Crystal structure: Chair conformation (morpholine)
    N-(4-Methoxyphenyl)morpholine-4-carboximidamide Not reported Not reported IR: 1751 cm⁻¹ (C=O, β-lactam); MS: m/z 453.214 (M+H⁺)
    N-Phenylmorpholine-4-carboxamide Not reported Not reported IR: 1640–1650 cm⁻¹ (C=O); NMR: δ 6.8–7.4 ppm (aromatic)

    Key Trends :

    • Melting Points : Aryl-substituted analogs (e.g., N-(2-benzoylphenyl)morpholine-4-carboxamide) show high melting points (>300°C), suggesting strong intermolecular forces (e.g., hydrogen bonding, π-stacking) . The target compound’s phosphoryl group may further elevate its melting point due to increased polarity.
    • Spectroscopy : The phosphoryl group in the target compound would introduce distinct ³¹P NMR signals (~0–30 ppm) and IR absorptions near 1250–1300 cm⁻¹ (P=O stretch) , absent in simpler carboxamides.

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